molecular formula C12H15NO3 B4314139 4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one

4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one

Cat. No.: B4314139
M. Wt: 221.25 g/mol
InChI Key: HPKMPFGGMQVIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allylamino)-6-methyl-3-propionyl-2H-pyran-2-one is an organic compound characterized by its unique structure, which includes an allylamino group, a methyl group, and a propionyl group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one typically involves multi-step organic reactions

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.

    Introduction of the Allylamino Group: The allylamino group can be introduced via a nucleophilic substitution reaction using allylamine.

    Addition of the Methyl Group: The methyl group can be added through an alkylation reaction using a methylating agent like methyl iodide.

    Attachment of the Propionyl Group: The propionyl group can be introduced via an acylation reaction using propionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Allylamino)-6-methyl-3-propionyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the allylamino group, where nucleophiles like halides or alkoxides replace the allylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allylamine with halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced analogs with hydrogenated double bonds.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The allylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the pyran ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Amino)-6-methyl-3-propionyl-2H-pyran-2-one: Lacks the allyl group, which may affect its reactivity and biological activity.

    4-(Allylamino)-6-ethyl-3-propionyl-2H-pyran-2-one: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties.

    4-(Allylamino)-6-methyl-3-acetyl-2H-pyran-2-one: Has an acetyl group instead of a propionyl group, which may influence its reactivity and interactions.

Uniqueness

4-(Allylamino)-6-methyl-3-propionyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allylamino group allows for unique interactions with biological targets, while the propionyl group provides additional reactivity.

Properties

IUPAC Name

6-methyl-3-propanoyl-4-(prop-2-enylamino)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-6-13-9-7-8(3)16-12(15)11(9)10(14)5-2/h4,7,13H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKMPFGGMQVIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(OC1=O)C)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one
Reactant of Route 4
Reactant of Route 4
4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one
Reactant of Route 5
4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one
Reactant of Route 6
Reactant of Route 6
4-(allylamino)-6-methyl-3-propionyl-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.